Trimethyl(thiophen-2-ylethynyl)silane

Description

Molecular Architecture and Systematic Nomenclature

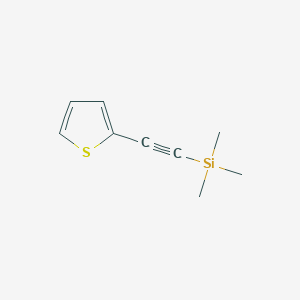

The molecular structure of trimethyl(thiophen-2-ylethynyl)silane is characterized by its molecular formula C9H12SSi, corresponding to a molecular weight of 180.34 grams per mole. The compound exhibits a linear alkyne linkage connecting a thiophene heterocycle to a trimethylsilyl group, creating a distinctive molecular architecture that combines aromatic and aliphatic silicon-containing functionalities. The canonical Simplified Molecular Input Line Entry System representation is expressed as CSi(C)C#CC1=CC=CS1, which clearly delineates the connectivity pattern between the trimethylsilyl group and the thiophene ring through the ethynyl bridge.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the primary designation being this compound. Alternative systematic names include 2-[(trimethylsilyl)ethynyl]thiophene and (2-thienylethynyl)trimethylsilane, reflecting different approaches to prioritizing the functional groups within the molecular structure. The compound is also referenced as trimethyl(2-thiophen-2-ylethynyl)silane and 2-(trimethylsilylethynyl)thiophene in various chemical databases, demonstrating the flexibility in nomenclature systems while maintaining structural clarity.

The International Chemical Identifier string provides unambiguous structural representation: InChI=1S/C9H12SSi/c1-11(2,3)8-6-9-5-4-7-10-9/h4-5,7H,1-3H3, with the corresponding InChIKey being OQUBLKNISPLGJP-UHFFFAOYSA-N. These identifiers ensure precise chemical communication across different database systems and research platforms. The compound has received the MDL number MFCD03427125, facilitating cross-referencing in chemical inventory systems.

Crystallographic Data and Bonding Characteristics

The molecular geometry of this compound reflects the characteristic bonding patterns of both organosilicon and heterocyclic aromatic systems. The silicon center adopts a tetrahedral coordination geometry, with three methyl groups and one ethynyl substituent arranged around the central silicon atom. The carbon-carbon triple bond of the ethynyl group maintains its linear geometry, creating an extended conjugated system when considering the adjacent thiophene ring. The thiophene moiety retains its planar aromatic configuration, with the sulfur atom contributing to the five-membered heterocyclic structure.

Computational analyses suggest that the compound exhibits specific three-dimensional conformational preferences that influence its chemical reactivity and physical properties. The predicted collision cross-section values for various ionization states provide insight into the molecular size and shape, with the protonated form [M+H]+ showing a collision cross-section of 146.6 Ų and the sodium adduct [M+Na]+ exhibiting 157.6 Ų. These parameters are crucial for understanding gas-phase behavior and mass spectrometric fragmentation patterns.

The bonding characteristics indicate strong covalent interactions throughout the molecular framework, with the silicon-carbon bonds to the methyl groups and ethynyl carbon displaying typical organosilicon bond lengths and angles. The ethynyl linkage provides rigidity to the molecular structure while maintaining electronic communication between the silicon center and the thiophene ring system. This structural arrangement contributes to the compound's stability under ambient conditions while preserving its reactivity toward various chemical transformations.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, X-ray Diffraction)

The spectroscopic characterization of this compound provides comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy reveals characteristic signal patterns consistent with the molecular structure, with the trimethylsilyl group typically appearing as a singlet in the proton Nuclear Magnetic Resonance spectrum due to the equivalent methyl groups attached to silicon. The thiophene ring protons exhibit distinct chemical shifts and coupling patterns characteristic of the heterocyclic aromatic system.

Infrared spectroscopy demonstrates absorption bands corresponding to the various functional groups present in the molecule. The carbon-carbon triple bond of the ethynyl group produces a characteristic stretching vibration, while the thiophene ring contributes aromatic carbon-hydrogen and carbon-carbon stretching modes. The trimethylsilyl group exhibits silicon-carbon stretching vibrations and methyl group deformation modes that are diagnostic for organosilicon compounds.

Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 180, corresponding to the molecular weight of the compound. Characteristic fragmentation includes loss of methyl groups from the trimethylsilyl moiety and cleavage of the ethynyl bridge, producing fragments that are diagnostic for the structural components. Collision-induced dissociation studies reveal specific fragmentation pathways that correlate with the bonding patterns and relative bond strengths within the molecule.

Advanced spectroscopic techniques, including two-dimensional Nuclear Magnetic Resonance experiments, provide detailed connectivity information and confirm the regiochemistry of substitution on the thiophene ring. These analyses demonstrate unambiguous assignment of the ethynyl group to the 2-position of the thiophene ring, consistent with the systematic nomenclature and chemical properties of the compound.

Thermodynamic Properties (Boiling Point, Density, Vapor Pressure)

The thermodynamic properties of this compound reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point range of 95-103 degrees Celsius under reduced pressure conditions of 10 millimeters of mercury. Under standard atmospheric pressure conditions, computational predictions suggest a boiling point of approximately 203.6 ± 22.0 degrees Celsius at 760 millimeters of mercury. This significant difference between reduced-pressure and atmospheric-pressure boiling points indicates the compound's sensitivity to thermal decomposition at elevated temperatures.

The density of the compound has been measured as 1.09 grams per milliliter at 25 degrees Celsius, while alternative sources report a value of 1.0 ± 0.1 grams per cubic centimeter. These density measurements are consistent with the molecular composition and indicate that the compound is denser than water, facilitating separation and purification procedures in aqueous systems. The refractive index has been determined as n20/D 1.549, providing an important optical property for identification and purity assessment.

The following table summarizes the key thermodynamic properties:

The flash point of 78 degrees Fahrenheit (25.6 degrees Celsius) indicates that the compound is flammable under ambient conditions. This property is crucial for proper handling and storage protocols, particularly in laboratory and industrial settings. The relatively low flash point suggests that the compound should be handled with appropriate fire prevention measures and stored away from ignition sources.

Solubility Behavior and Partition Coefficients

The solubility characteristics of this compound are governed by its molecular structure, which combines both hydrophobic and potentially polar regions. The compound demonstrates miscibility with organic solvents, consistent with its organosilicon nature and aromatic character. The presence of the thiophene ring and the hydrophobic trimethylsilyl group contribute to its preference for nonpolar and moderately polar organic media. This solubility profile makes the compound particularly suitable for reactions conducted in common organic solvents such as tetrahydrofuran, diethyl ether, and various aromatic solvents.

Computational predictions suggest a logarithmic partition coefficient (Log P) value of 3.8684, indicating significant lipophilicity. This high partition coefficient reflects the compound's tendency to partition preferentially into organic phases when in contact with aqueous systems. The Log D values at physiological pH ranges (pH 5.5 and 7.4) are predicted to be 3.8684, suggesting that the compound maintains its lipophilic character across different pH conditions. These partition characteristics are important for understanding the compound's behavior in biphasic reaction systems and extraction procedures.

The compound exhibits reactivity with water under certain conditions, which influences its long-term stability in humid environments. This hydrolytic sensitivity rating of 4 indicates no reaction with water under neutral conditions, suggesting reasonable stability for routine handling and storage. However, the compound requires appropriate storage conditions to maintain its chemical integrity over extended periods. Recommended storage involves maintenance under inert atmosphere conditions at room temperature, or alternatively at refrigerated temperatures between 2-8 degrees Celsius.

Properties

IUPAC Name |

trimethyl(2-thiophen-2-ylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12SSi/c1-11(2,3)8-6-9-5-4-7-10-9/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUBLKNISPLGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344435 | |

| Record name | 2-[(Trimethylsilyl)ethynyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40231-03-6 | |

| Record name | 2-[(Trimethylsilyl)ethynyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilylethynyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Trimethyl(thiophen-2-ylethynyl)silane, also known as 2-(trimethylsilylethynyl)thiophene, is an organic compound

Mode of Action

The ethynyl group is known for its ability to participate in various chemical reactions, including coupling reactions.

Pharmacokinetics

Its physical properties such as boiling point (90 °c/10 mmhg), density (1.09 g/mL at 25 °C), and refractive index (n20/D 1.549) can provide some insights into its potential pharmacokinetic behavior.

Result of Action

It’s known that the compound is used in the synthesis of silicon-containing unsaturated polymers by hydrosilylation reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound under inert gas in a dark place at room temperature. This suggests that exposure to light, oxygen, and extreme temperatures may affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Trimethyl(thiophen-2-ylethynyl)silane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its thiophene and ethynyl groups. These interactions often involve covalent bonding or coordination with metal ions present in the active sites of enzymes. For example, this compound can act as a ligand for metal-catalyzed reactions, facilitating the formation of new chemical bonds .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins. In terms of cellular metabolism, this compound can alter the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with metal ions and other biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, this compound can inhibit the activity of certain proteases by forming a covalent bond with the catalytic serine residue. Additionally, it can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert conditions but can degrade when exposed to air or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions and improve cellular function. At high doses, it can exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of sulfur-containing compounds. It can interact with enzymes such as cytochrome P450 and glutathione S-transferase, affecting the detoxification and biotransformation of xenobiotics. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound can be influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific organelles, such as the nucleus or lysosomes, through post-translational modifications or targeting signals. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .

Biological Activity

Trimethyl(thiophen-2-ylethynyl)silane is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring attached to an ethynyl group, which is further connected to a trimethylsilyl group. This structure contributes to its unique electronic properties and reactivity, making it a valuable building block in organic synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth.

- Disruption of Cell Membranes : Its derivatives have shown potential to disrupt bacterial cell membranes, resulting in cell death.

- Interaction with Molecular Targets : It may interact with various receptors or proteins, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively target Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) as low as 4 µg/mL against methicillin-resistant strains (MRSA) .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study highlighted that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Case Studies

- Antimicrobial Efficacy :

- Anticancer Research :

Applications in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its derivatives are being explored for various applications:

- Pharmaceutical Development : The compound's ability to modulate biological pathways makes it a candidate for drug development targeting infectious diseases and cancer.

- Material Science : Due to its electronic properties, it is also used in the development of organic semiconductors and light-emitting diodes (LEDs) .

Scientific Research Applications

Organic Synthesis

1.1 Synthesis of Hexa-Substituted Benzenes

Trimethyl(thiophen-2-ylethynyl)silane is crucial in synthesizing complex benzene derivatives. It participates in reactions mediated by Negishi reagents and copper chloride or nickel bromide, leading to the formation of 2,5-bis(trimethylsilyl)zirconacyclopentadienes. These reactions yield highly selective benzene derivatives with good yields, showcasing the compound's utility in synthetic organic chemistry (Zhou Li-shan, 2012).

1.2 Reactivity and Cycloaddition Reactions

The compound has demonstrated reactivity in [2+1] cycloaddition reactions and can act as a nucleophile when reacting with acyl chlorides. This behavior indicates its potential for synthesizing alkyl- and aryl-substituted vinyl silanes (Vikas Sikervar, 2015).

1.3 Catalytic Applications

In catalytic processes, this compound can convert to propargylic alcohols in the presence of tetrabutylammonium fluoride. This transformation suggests its role in synthesizing functional organic molecules (V. Chintareddy et al., 2011).

Material Science

2.1 Synthesis of Electronic Materials

The compound facilitates the creation of benzosiloles, which are valuable in electronic devices due to their specific electronic properties. Its modular synthesis approach allows for tailoring materials for particular applications in electronics (L. Ilies et al., 2008).

2.2 Formation of Polymers and Thin Films

Laser-induced polymerization from unsaturated organosilanes, including this compound, leads to the development of organosilicon polymers. These polymers can be utilized to create thin films and coatings with desirable properties (J. Pola et al., 2001).

| Application Area | Specific Use | Reference |

|---|---|---|

| Organic Synthesis | Synthesis of hexa-substituted benzenes | Zhou Li-shan, 2012 |

| Reactivity | Nucleophilic reactions with acyl chlorides | Vikas Sikervar, 2015 |

| Catalytic Applications | Conversion to propargylic alcohols | V. Chintareddy et al., 2011 |

| Electronic Materials | Creation of benzosiloles | L. Ilies et al., 2008 |

| Polymer Formation | Development of organosilicon polymers | J. Pola et al., 2001 |

Biochemical Applications

3.1 Interaction with Biomolecules

This compound plays a significant role in biochemical reactions, particularly in modifying biomolecules. Its thiophene and ethynyl groups interact with enzymes and proteins through covalent bonding or coordination with metal ions present at enzyme active sites (Friedrich Popp et al., 2007).

3.2 Cellular Effects

This compound can influence cellular processes by interacting with specific receptors or enzymes involved in signal transduction pathways. It may also modulate gene expression by binding to transcription factors or regulatory proteins, thereby affecting metabolic enzyme activity and cellular energy utilization (V. Vasin et al., 2016).

Case Studies

Case Study: Synthesis of Poly(silylenevinylene)s

Researchers utilized this compound as a monomer for synthesizing poly(silylenevinylene)s via alkyne polyhydrosilylation reactions. These polymers exhibited unique photonic properties, notably aggregation-enhanced emission, which is advantageous for applications in optoelectronics.

Case Study: Organometallic Chemistry Applications

In organometallic chemistry, this compound has been employed in Pd-catalyzed coupling reactions like the Sonogashira reaction for forming new carbon-carbon bonds under mild conditions (Muheb A. S. Algso et al., 2018). This application highlights its importance in drug discovery and material science.

Comparison with Similar Compounds

Trimethyl(2-phenylethoxy)silane (C₁₁H₁₈OSi)

- Structure : Ethoxy linker instead of ethynyl, connecting a phenyl group to the silane .

- Synthesis: Likely via silylation of 2-phenylethanol.

- Applications : Less conjugated; used as a protecting group or in surface modifications due to hydrolytic stability .

Triethoxy-2-thienylsilane (C₁₀H₁₈O₃SSi)

Bis(trimethylsilyl)benzene Derivatives

- Structure : Two trimethylsilyl groups on benzene .

- Applications : Antimicrobial and anticancer agents due to enhanced lipophilicity and electronic effects .

- Key Difference : Lack of ethynyl groups reduces conjugation compared to this compound.

Reactivity and Functionalization

- This compound :

- Triisopropyl-(5-(2-phenylethynyl)oct-4-en-4-ylthio)silane : Functionalized via fluoride-mediated reactions, similar to other silyl-protected systems .

Q & A

Q. What methodologies are effective for synthesizing Trimethyl(thiophen-2-ylethynyl)silane?

The compound is typically synthesized via Pd-catalyzed Sonogashira cross-coupling between 2-iodothiophene and trimethylsilylacetylene. Key steps include:

- Reagents : 2-iodothiophene, trimethylsilylacetylene, K₂CO₃, Pd(PPh₃)₄, and CuI in THF under argon .

- Conditions : Stirring at 50°C for 5 hours, followed by extraction with ethyl acetate/water and solvent evaporation. Reported yields range from 14.7% (with 2-iodothiophene) to 99% (alternative bromothiophene routes) .

- Alternative routes : Substituting 2-iodothiophene with 2-bromothiophene may improve yield but requires validation of byproduct formation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use NIOSH-approved safety glasses, face shields, and chemical-resistant gloves. Wear a full-body protective suit to avoid skin contact .

- Ventilation : Work in a fume hood to prevent inhalation exposure. Avoid release into drains or the environment .

- Emergency measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes and seek medical attention .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- ¹H/¹³C NMR : Use deuterated DMSO as a solvent for resolving thiophene and silane proton environments. Compare peaks with reference spectra for ethynyl groups (~80-100 ppm for ¹³C alkynyl signals) .

- Mass spectrometry : Confirm molecular weight (MW = 208.35 g/mol) via high-resolution MS. Cross-reference with databases like NIST Chemistry WebBook for fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize Sonogashira coupling conditions to improve the yield of this compound?

- Catalyst screening : Test Pd(PPh₃)₂Cl₂ vs. Pd(PPh₃)₄ for ligand stability. CuI co-catalyst ratios (0.5-2 mol%) can influence cross-coupling efficiency .

- Solvent effects : Compare THF with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics. Monitor temperature (40-60°C) to balance rate and decomposition .

- Base selection : Replace K₂CO₃ with Et₃N to reduce side reactions. Validate via thin-layer chromatography (TLC) .

Q. What strategies are recommended for resolving contradictions in reported synthetic yields of this compound?

- Parameter analysis : Compare reaction times (5 hours vs. overnight), catalyst loading (0.5-1 mol% Pd), and substrate purity (e.g., 2-iodothiophene vs. bromothiophene) .

- Byproduct identification : Use GC-MS or HPLC to detect undesired oligomers or dehalogenation products. Adjust stoichiometry to minimize side reactions .

Q. How can computational chemistry tools predict the physicochemical properties of this compound?

Q. What methodologies are appropriate for assessing the stability and reactivity of this compound when experimental data is limited?

- Analogous compound analysis : Compare with structurally similar silanes (e.g., triethylsilane) to infer air/moisture sensitivity. Store under inert gas if analogs show hydrolysis risks .

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under nitrogen to estimate thermal stability .

Q. How can researchers ensure reproducibility when synthesizing this compound across different laboratory setups?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.